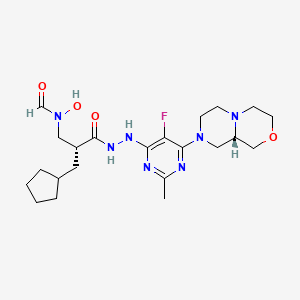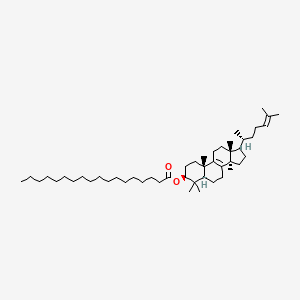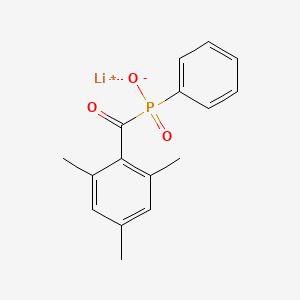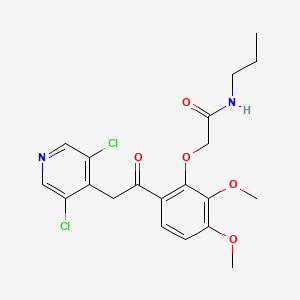
LEO-29102
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de LEO29102 involucra varios pasos clave, comenzando desde el piclamilast. El proceso incluye la introducción simultánea de sustituyentes 2'-alcoxi y la modificación de una amida a un enlace ceto . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar las transformaciones deseadas.
Métodos de producción industrial: La producción industrial de LEO29102 sigue una ruta sintética similar pero está optimizada para la fabricación a gran escala. Esto involucra el uso de reactores de alto rendimiento y procesos de flujo continuo para asegurar una calidad y rendimiento consistentes. El producto final se formula en una crema para aplicación tópica .
Análisis De Reacciones Químicas
Tipos de reacciones: LEO29102 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las porciones piridilo y fenoxi. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran LEO29102 incluyen solventes orgánicos como el diclorometano, catalizadores como paladio sobre carbono y agentes oxidantes como el peróxido de hidrógeno. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar rendimientos óptimos .
Productos principales: Los principales productos formados a partir de las reacciones que involucran LEO29102 incluyen varios derivados sustituidos y formas oxidadas. Estos productos a menudo se analizan utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear para confirmar sus estructuras .
Aplicaciones Científicas De Investigación
LEO29102 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar la inhibición de la fosfodiesterasa 4 y sus efectos sobre los niveles de adenosín monofosfato cíclico (cAMP) . En biología, se utiliza para investigar el papel de la PDE4 en las vías inflamatorias y las respuestas inmunitarias . En medicina, LEO29102 se está explorando por su potencial para tratar diversas afecciones inflamatorias de la piel, incluida la dermatitis atópica y la psoriasis . En la industria, se utiliza en el desarrollo de nuevas formulaciones tópicas y sistemas de administración de fármacos .
Mecanismo De Acción
LEO29102 ejerce sus efectos inhibiendo selectivamente la actividad de la fosfodiesterasa 4, una enzima responsable de la degradación del adenosín monofosfato cíclico (cAMP) en las células . Al inhibir la PDE4, LEO29102 aumenta los niveles de cAMP, lo que a su vez modula la actividad de diversas vías de señalización involucradas en la inflamación y las respuestas inmunitarias . Los niveles aumentados de cAMP conducen a la supresión de citoquinas proinflamatorias y la promoción de efectos antiinflamatorios .
Comparación Con Compuestos Similares
LEO29102 es único entre los inhibidores de la PDE4 debido a su diseño de fármaco blando, que permite una entrega eficiente del fármaco a la piel con una exposición sistémica mínima . Compuestos similares incluyen roflumilast, apremilast y crisaborole, que también son inhibidores de la PDE4 utilizados para el tratamiento de afecciones inflamatorias . LEO29102 ha mostrado perfiles de eficacia y seguridad superiores en ensayos clínicos, lo que lo convierte en un candidato prometedor para el tratamiento de la dermatitis atópica .
Lista de Compuestos Similares
- Roflumilast
- Apremilast
- Crisaborole
- LEO39652
- GW842470X
- DRM02
Propiedades
Número CAS |
1035572-38-3 |
|---|---|
Fórmula molecular |
C20H22Cl2N2O5 |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26) |
Clave InChI |
HOKIHKLKOZWCRY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |
SMILES canónico |
CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LEO-29102; LEO 29102; LEO29102. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


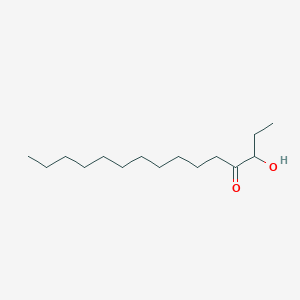

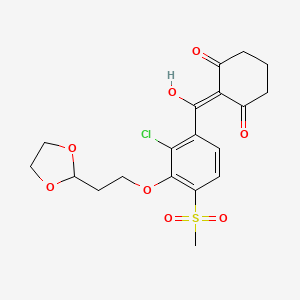
![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)



